Tpmpa

描述

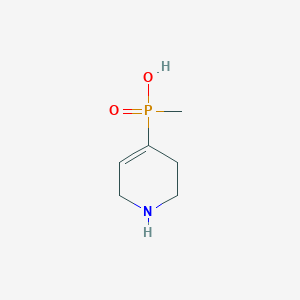

TPMPA ((1,2,5,6-tetrahydropyridine-4-yl)methylphosphinic acid) is a selective antagonist of GABA C receptors . GABA C receptors are primarily found in the retina, but they may also be present in other tissues, including the hippocampus, spinal cord, superior colliculus, pituitary, and the gut .

Synthesis Analysis

TPMPA is prepared in high yield in five steps via a palladium catalysed C–P bond forming reaction . A simple, versatile, and economical synthesis of the highly selective GABAC antagonist TPMPA and the saturated analogue P4MPA is described .

Molecular Structure Analysis

The molecular weight of TPMPA is 161.14, and its chemical formula is C6H12NO2P . The compound class of TPMPA is synthetic organic .

Physical And Chemical Properties Analysis

TPMPA is an off-white solid from ethanol . It is soluble in water at 16 mg/ml but insoluble in DMSO .

科学研究应用

Neurotransmitter Research

Tpmpa is a competitive, selective GABA_C antagonist . It’s used to study the function of GABA_C receptors, which are less understood compared to GABA_A and GABA_B receptors. Tpmpa helps in understanding the role of these receptors in the central nervous system (CNS) and their potential therapeutic targets.

Vision and Ophthalmology

Research has utilized Tpmpa to explore the role of GABA_C receptors in vision. It has been shown to inhibit form-deprivation myopia, suggesting a significant role for GABA_C receptors in the development of vision and potential therapeutic applications for myopia .

Pharmacology and Drug Design

Tpmpa’s selectivity for GABA_C receptors makes it a valuable tool in pharmacology for the development of new drugs. Its use can lead to the discovery of agents with selectivity for various ionotropic GABA receptors, which could result in new treatments for CNS disorders .

Neuroscience and Cognitive Studies

As a selective antagonist for GABA_C receptors, Tpmpa is used in neuroscience to study cognitive functions. It helps in mapping the distribution of GABA-inhibitory synapses in the brain and understanding their role in cognitive processes .

Molecular Biology and Biochemistry

Tpmpa is used in molecular biology to study the structure and dynamics of ligand binding in GABA_C receptors. It aids in understanding the unique function and pharmacology of these receptors, which is crucial for the development of GABA_C-specific pharmaceuticals .

Therapeutic Research

The study of Tpmpa in therapeutic research is promising, particularly in relation to cognition. Its role as a nonconvulsive antagonist of GABA_C receptors opens up possibilities for its use in cognitive enhancement and treatment of cognitive disorders .

作用机制

Target of Action

TPMPA, or (1,2,5,6-tetrahydropyridine-4-yl)methylphosphinic acid, is a selective antagonist of GABA C receptors . These receptors, also known as GABA-ρ or GABA A-ρ receptors, are primarily found in the retina, but they may also be present in other tissues, including the hippocampus, spinal cord, superior colliculus, pituitary, and the gut .

Mode of Action

As an antagonist, TPMPA binds to GABA C receptors and inhibits their function . This prevents the normal action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, at these receptor sites .

Biochemical Pathways

It is known that gaba c receptors play a crucial role in the modulation of visual signals in the retina . By blocking these receptors, TPMPA can potentially affect visual processing.

Result of Action

The primary result of TPMPA’s action is the inhibition of GABA C receptor function . This can lead to changes in neural signaling, particularly in the retina and other tissues where these receptors are present .

属性

IUPAC Name |

methyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12NO2P/c1-10(8,9)6-2-4-7-5-3-6/h2,7H,3-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUKVPOVVKKLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C1=CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017153 | |

| Record name | Methyl(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble to 100 mM | |

| Record name | TPMPA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Tpmpa | |

CAS RN |

182485-36-5 | |

| Record name | P-Methyl-P-(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182485-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TPMPA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182485365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TPMPA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TPMPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR7I0800L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

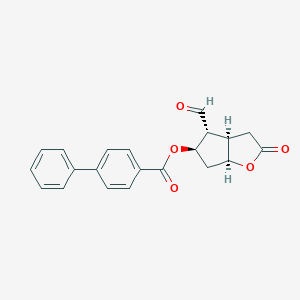

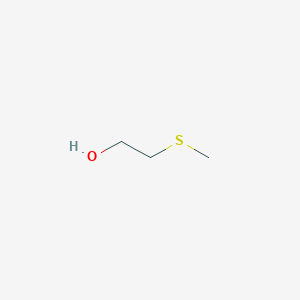

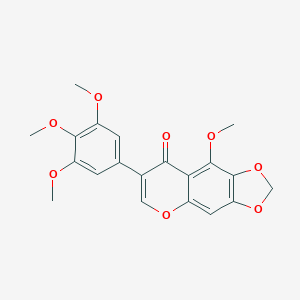

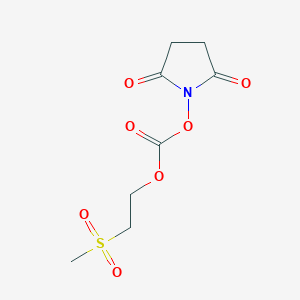

Feasible Synthetic Routes

Q & A

Q1: How does TPMPA exert its antagonistic effect on GABAC receptors?

A1: TPMPA binds to the GABAC receptor, preventing GABA from binding and activating the receptor. This interaction blocks the flow of chloride ions through the receptor channel, inhibiting neuronal signaling. [, ]

Q2: What are the downstream consequences of TPMPA-mediated GABAC receptor antagonism in the retina?

A2: In the retina, TPMPA can enhance oscillatory synchronization among OFF-sustained ganglion cells, potentially influencing visual processing, particularly in response to dimming stimuli. [] Furthermore, TPMPA can modulate the contrast response functions of retinal ganglion cells, suggesting a role in visual signal processing. []

Q3: Can TPMPA influence GABAergic synaptic transmission in the brain?

A3: Yes, studies indicate that TPMPA can reduce inhibitory synaptic transmission at interneuron-Purkinje cell synapses in the cerebellum, primarily by decreasing the amplitude and frequency of miniature inhibitory postsynaptic currents. []

Q4: How does TPMPA affect GABAergic transmission in the hippocampus?

A4: In the hippocampus, TPMPA prolongs GABA-mediated depolarizing responses evoked by high-frequency stimulation of inhibitory interneurons. This suggests that GABAC receptors are activated under conditions of strong stimulation or reduced GABA uptake. []

Q5: What is the molecular formula and weight of TPMPA?

A5: The molecular formula of TPMPA is C6H12NO2P, and its molecular weight is 173.15 g/mol. []

Q6: Are there specific conditions that affect TPMPA's stability or efficacy?

A6: While the provided research does not delve deeply into TPMPA's stability under various environmental conditions, general principles of chemical stability suggest that factors like temperature, pH, and exposure to light or oxidizing agents could potentially impact its long-term integrity. Further investigation is needed to establish specific stability profiles.

Q7: Does TPMPA possess any inherent catalytic properties?

A7: The provided research primarily focuses on TPMPA's role as a GABAC receptor antagonist and does not indicate inherent catalytic properties. Its primary mode of action revolves around binding and inhibiting receptor activity rather than catalyzing chemical reactions.

Q8: Have computational studies been employed to understand TPMPA's interactions with GABAC receptors?

A8: Molecular modeling studies have been conducted to understand how TPMPA binds to the antagonist binding site of the GABAC receptor. These simulations provide insights into the structural features critical for TPMPA's antagonist activity. []

Q9: How do structural modifications to the TPMPA molecule affect its activity and selectivity?

A9: Studies investigating structural analogs of TPMPA demonstrate the impact of even minor modifications on its pharmacological profile. For instance, replacing the methyl group with a benzyl or n-butyl group at the phosphorus atom, or adding a C-methyl substituent to the aminoethyl side chain, reduces TPMPA's potency at GABAC receptors. [, , ]

Q10: Are there specific formulation strategies for TPMPA to enhance its stability, solubility, or bioavailability?

A10: While the provided research doesn't detail specific formulation strategies for TPMPA, it's plausible that researchers explore common pharmaceutical approaches like salt formation, encapsulation techniques, or the use of specific excipients to optimize its delivery and bioavailability for research purposes.

Q11: What in vitro models have been used to study TPMPA's effects on GABAC receptors?

A11: Researchers have utilized various in vitro models, including cell lines expressing recombinant GABAC receptors, like Xenopus oocytes, to characterize TPMPA's antagonist activity and selectivity. These models allow for controlled investigation of TPMPA's binding affinity, potency, and impact on receptor function. [, ]

Q12: Has TPMPA's efficacy been evaluated in animal models?

A12: TPMPA has been investigated in animal models to understand its effects on various physiological processes. For example, intraocular injections of TPMPA in frogs potentiated escape behavior and enhanced oscillatory synchronization in the retina, suggesting a role in visual processing and behavior. [] Additionally, studies in chicks have explored the impact of TPMPA on ocular growth and form-deprivation myopia. []

Q13: Are there ongoing clinical trials involving TPMPA?

A13: The provided research doesn't mention any clinical trials involving TPMPA. As a research tool, its primary application lies in advancing our understanding of GABAC receptor function and exploring its potential as a target for future drug development.

Q14: Have any resistance mechanisms been identified for TPMPA?

A14: The provided research primarily focuses on characterizing TPMPA's mechanism of action and doesn't mention specific resistance mechanisms. Further investigation is needed to determine if prolonged exposure to TPMPA could lead to the development of resistance in experimental models.

Q15: What is known about the toxicological profile of TPMPA?

A15: The available research primarily focuses on TPMPA's pharmacological properties and doesn't extensively address its toxicological profile. As with any chemical compound, further studies are necessary to fully assess its safety profile, potential adverse effects, and long-term consequences of exposure.

Q16: How does TPMPA affect intracellular calcium levels?

A16: Studies show that TPMPA can inhibit the increase in intracellular calcium concentration induced by the GABAA receptor agonist muscimol in cultured human retinal pigment epithelium cells. This suggests a complex interplay between different GABA receptor subtypes in regulating calcium signaling. []

Q17: What is the role of TPMPA in studying the interaction between GABAergic and other neurotransmitter systems?

A17: TPMPA has been instrumental in investigating the interplay between GABAergic and other neurotransmitter systems, such as the dopaminergic and cholinergic systems. [, ]

Q18: Can TPMPA be used to distinguish between different GABAC receptor subtypes?

A18: Yes, research shows that TPMPA displays different potencies against human recombinant ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes, indicating its potential as a pharmacological tool for differentiating between GABAC receptor subtypes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)